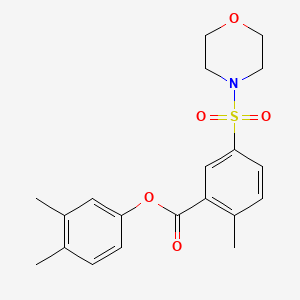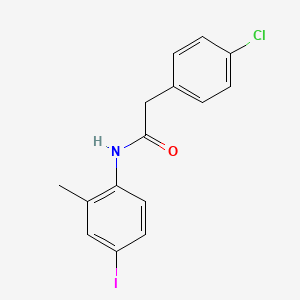![molecular formula C18H19Cl2N3O3S B5027015 N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)
N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide, commonly known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a sulfonamide derivative that has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in many physiological processes.
作用機序
DPC is a potent inhibitor of carbonic anhydrase enzymes, particularly the isoforms CA II, CA IX, and CA XII. It binds to the active site of the enzyme, preventing the binding of substrates and thus inhibiting the enzyme's activity. DPC has been shown to be a competitive inhibitor of carbonic anhydrase, meaning it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
DPC has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can affect acid-base homeostasis. DPC has also been shown to have anti-tumor effects, as some cancer cells overexpress carbonic anhydrase enzymes. Inhibition of carbonic anhydrase can lead to a decrease in the extracellular pH, which can inhibit cancer cell growth and induce apoptosis.
実験室実験の利点と制限
DPC has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. It is also relatively easy to synthesize, with a yield of around 70-80%. However, there are also some limitations to the use of DPC. It is a sulfonamide derivative, which can limit its solubility in aqueous solutions. It is also relatively non-specific, inhibiting multiple carbonic anhydrase isoforms, which can make it difficult to determine the specific isoform involved in a particular physiological process.
将来の方向性
There are several future directions for research involving DPC. One area of research is the development of more specific inhibitors of carbonic anhydrase isoforms. This could lead to more targeted therapies for diseases such as cancer and osteoporosis. Another area of research is the development of new methods for synthesizing DPC and other sulfonamide derivatives, which could increase their solubility and specificity. Finally, there is a need for more research on the physiological and biochemical effects of DPC and other carbonic anhydrase inhibitors, particularly in the context of disease states.
合成法
The synthesis of DPC involves the reaction of 2,5-dichloroaniline with 4-methylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to form DPC. The yield of DPC synthesis is typically around 70-80%.
科学的研究の応用
DPC has been extensively used in scientific research as a tool to study the role of carbonic anhydrase enzymes in various physiological processes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in many physiological processes, including acid-base homeostasis, respiration, and bone resorption.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-22-7-9-23(10-8-22)18(24)13-3-2-4-15(11-13)27(25,26)21-17-12-14(19)5-6-16(17)20/h2-6,11-12,21H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSNYMPJUHZGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5026936.png)
![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)

![{7-[(diethylamino)carbonyl]-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B5026986.png)


![5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole](/img/structure/B5027005.png)
![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5027023.png)
![3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5027024.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5027032.png)
![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B5027038.png)